molecular formula C27H28N2O2 B11263611 1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11263611
M. Wt: 412.5 g/mol
InChI Key: LSYAPUNUDWMLKL-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)AMINO]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)AMINO]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization to form the pyrrolidinone ring. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)AMINO]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)AMINO]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)AMINO]-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 1-(3,4-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)AMINO]-5-(3-ETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

1-(3,4-DIMETHYLPHENYL)-3-[(3,4-DIMETHYLPHENYL)AMINO]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific substitution pattern on the phenyl rings and the presence of the methoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

4-(3,4-dimethylanilino)-1-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H28N2O2/c1-17-9-11-22(13-19(17)3)28-25-16-26(21-7-6-8-24(15-21)31-5)29(27(25)30)23-12-10-18(2)20(4)14-23/h6-16,26,28H,1-5H3

InChI Key

LSYAPUNUDWMLKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(N(C2=O)C3=CC(=C(C=C3)C)C)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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